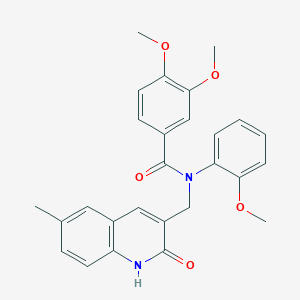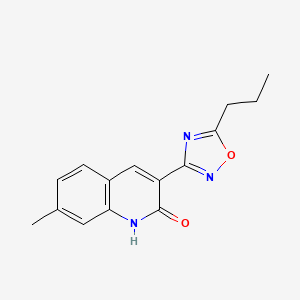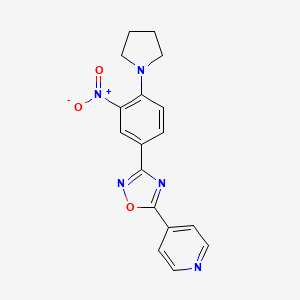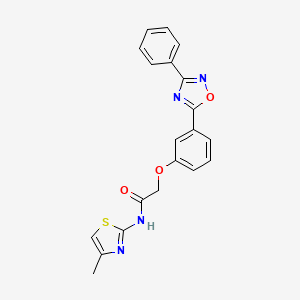
ethyl 4-((3-benzamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-benzamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate, commonly known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEP is a piperazine derivative that has been synthesized through a multistep process, and its unique structure has been found to possess several biological activities.
作用機序
The mechanism of action of BEP is not fully understood, but it is believed to involve the inhibition of several cellular pathways. BEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. It also inhibits the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels in tumors. BEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BEP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the migration and invasion of cancer cells, which is crucial for the metastasis of cancer. BEP has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion.
実験室実験の利点と制限
One of the advantages of BEP is its ability to inhibit multiple cellular pathways, making it a potential therapeutic agent for various diseases. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of BEP is its low solubility in water, which can make it difficult to administer in vivo. It also requires further studies to determine its toxicity and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on BEP. One potential area of research is the development of BEP analogs with improved solubility and bioavailability. Another area of research is the investigation of BEP's potential as a combination therapy with other anti-cancer agents. Further studies are also needed to determine its toxicity and pharmacokinetic properties in vivo. Overall, the research on BEP has shown promising results and has the potential to lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of BEP involves a series of steps that include the reaction of piperazine with ethyl chloroformate, followed by the addition of 3-benzamido-4-ethoxyphenylsulfonyl chloride. The reaction mixture is then purified through column chromatography to obtain the final product. The synthesis of BEP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
BEP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory disorders. BEP has also been shown to inhibit the growth of certain bacteria, making it a potential antibiotic agent.
特性
IUPAC Name |
ethyl 4-(3-benzamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-20-11-10-18(16-19(20)23-21(26)17-8-6-5-7-9-17)32(28,29)25-14-12-24(13-15-25)22(27)31-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCWGYVHRJATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
